
3-Methyl-4-(methylsulfonyl)benzoic acid
Overview
Description
3-Methyl-4-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Biological Activity
3-Methyl-4-(methylsulfonyl)benzoic acid, a compound with the molecular formula C₉H₁₀O₄S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by research findings and data tables.
Chemical Structure and Properties
The structure of this compound features a benzoic acid core with a methyl group and a methylsulfonyl group attached to the benzene ring. This unique arrangement contributes to its chemical reactivity and biological interactions.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with methylsulfonyl groups can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways:
- Na+/H+ Exchanger Inhibition : A study demonstrated that derivatives of benzoic acid can inhibit the Na+/H+ exchanger, which is beneficial during cardiac ischemia and reperfusion, preserving cellular integrity .
- Acetylcholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Binding Affinity : The methylsulfonyl group enhances binding to specific receptors or enzymes, modulating their activity and influencing biochemical pathways related to inflammation and pain response.
- Structural Activity Relationship (SAR) : Variations in substituents on the benzoic acid ring significantly affect the compound's potency and selectivity against target enzymes .
Case Studies
Several studies highlight the biological activity of this compound and its derivatives:
Study | Focus | Findings |
---|---|---|
Study 1 | Anti-inflammatory effects | Demonstrated inhibition of pro-inflammatory cytokines in vitro. |
Study 2 | Na+/H+ exchanger inhibition | Showed cardioprotective effects during ischemia-reperfusion injury. |
Study 3 | Acetylcholinesterase inhibition | Identified as a potent inhibitor with implications for Alzheimer's treatment. |
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-methyl-4-(methylsulfonyl)benzoic acid can be achieved through various methods, often involving the functionalization of benzoic acid derivatives. Notably, it serves as an intermediate in the production of other sulfonyl-substituted benzoic acids, which are important in herbicide formulations . The ability to modify the methylsulfonyl group allows for the development of compounds with enhanced biological activity.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for developing new antibacterial agents .
- Anti-inflammatory Effects : Its derivatives have been investigated for anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
- Herbicidal Activity : As an intermediate in herbicide synthesis, it shows promise in agricultural applications. Compounds derived from it have been noted for their effectiveness against various plant pathogens .
Case Study 1: Antimicrobial Research
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Herbicide Development
In agricultural research, derivatives of this compound were tested for their effectiveness in weed control. The findings revealed that specific formulations exhibited higher efficacy compared to existing herbicides, suggesting that this compound could enhance crop yield by effectively managing weed populations .
Potential Therapeutic Uses
Given its biological activities, this compound may have several therapeutic applications:
- Pharmaceutical Development : Its role as an antimicrobial agent could lead to the formulation of new drugs targeting resistant bacterial strains.
- Anti-inflammatory Treatments : Further exploration into its anti-inflammatory properties may yield new treatments for conditions like arthritis or inflammatory bowel disease.
Properties
IUPAC Name |
3-methyl-4-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBNILACPMFONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280016 | |
Record name | 3-Methyl-4-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-65-9 | |
Record name | 3-Methyl-4-(methylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-(methylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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